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4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Akt1 kinase inhibition QSAR furan-pyrazole piperidine

For medicinal chemistry teams synthesizing Akt1 or CCR5 inhibitors, obtaining the incorrect regioisomer can negate established QSAR models and cripple antiviral potency. This 4-substituted furan-pyrazole piperidine scaffold is the specific isomer validated in published studies. - Ensures alignment with externally validated Akt1 QSAR models (Q²LOO = 0.684-0.796), preserving predictive power for analog design. - Retains optimal pyrazole connectivity critical for CCR5 antagonism; positional isomerism results in >10-fold potency loss. - Sterically unencumbered secondary amine reacts efficiently in amide coupling and reductive amination without deprotection.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 2097987-17-0
Cat. No. B1483810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
CAS2097987-17-0
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C13H17N3O/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2
InChIKeyHWOIZWYNMFRGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Research-Grade Classification


4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097987-17-0) is a heterocyclic small molecule (C13H17N3O, MW 231.29 g/mol) belonging to the furan-pyrazole piperidine subfamily [1]. It features a piperidine ring linked via a methylene bridge to a pyrazole moiety bearing a furan-3-yl substituent—three pharmacophoric elements that position this compound as a versatile scaffold for kinase inhibitor and GPCR modulator discovery programs [2]. The compound is typically supplied at ≥95% purity for research use, serving as both a synthetic intermediate and a candidate for structure–activity relationship (SAR) exploration in early-stage medicinal chemistry campaigns.

Scaffold

Furan-pyrazole piperidine core for kinase inhibitor and GPCR modulator discovery programs

Use Context

Structure–activity relationship (SAR) exploration and early-stage medicinal chemistry campaigns

Format

Research-grade synthetic intermediate; free secondary amine enables direct diversification without deprotection

Why Positional Isomers Cannot Be Interchanged


The methylene-piperidine attachment point dictates the spatial orientation of the basic nitrogen and profoundly influences target engagement. In the CCR5 antagonist series, relocation of the pyrazole nitrogen from the 4‑position to the 3‑position altered the heterocycle's hydrogen-bonding capacity and reduced antiviral potency by over 10‑fold [1]. Similarly, QSAR models of furan-pyrazole piperidines confirm that 3D autocorrelation descriptors—capturing the precise geometry of the piperidine substituent—are the dominant drivers of Akt1 inhibitory activity (r² = 0.742–0.832) [2]. Substituting the 4‑substituted isomer (CAS 2097987-17-0) with the 2‑ or 3‑substituted analogs (CAS 2098046‑82‑1 and its 3‑substituted counterpart) therefore risks complete loss of the desired pharmacological profile, even when the identical furan-pyrazole core is retained.

Positional isomers (2‑ or 3‑substituted piperidine) alter pyrazole hydrogen‑bonding geometry, which may shift target engagement profiles.

QSAR models for Akt1 inhibition are built on 4‑substituted conformations; 2‑/3‑isomers fall outside the applicability domain, introducing unpredictable activity deviations.

Steric hindrance near the nucleophilic nitrogen in 2‑substituted analogs reduces coupling efficiency, limiting synthetic throughput in parallel library production.

Quantitative Differentiation Evidence Versus Closest Analogs


Conformational Restraint Enhances Akt1 Kinase Binding

In a QSAR study of furan-pyrazole piperidine derivatives [1], the 4‑substituted isomer (the target compound) was included in the training set that exhibited robust Akt1 inhibitory activity. The model’s external validation metrics (Q²LOO = 0.684–0.796, RMSE = 0.247–0.299) confirm that the 3D conformational descriptors associated with the 4‑substitution pattern are critical for predictive accuracy. When the model was generalized to the 2‑ and 3‑substituted subsets, the correlation deteriorated, indicating that the 4‑position methylene-piperidine geometry encodes distinct binding features that cannot be captured by the positional isomers [1].

QSAR Model Fit
Class-level inference
LOO = 0.684–0.796, RMSE = 0.247–0.299 for 4‑substituted subset
Model predictive power relies on 4‑substitution geometry
2‑/3‑isomer subsets led to model generalization failure
Akt1 kinase inhibition QSAR furan-pyrazole piperidine

Antiproliferative Activity in OVCAR‑8 and HCT116 Cell Lines

The same QSAR study [1] experimentally confirmed antiproliferative activity for furan-pyrazole piperidine derivatives in OVCAR‑8 (human ovarian carcinoma) and HCT116 (human colon cancer) cell lines. The most potent in vivo antitumor compound identified from this series was M64, a 4‑substituted piperidine analog structurally related to 4‑((4‑(furan‑3‑yl)‑1H‑pyrazol‑1‑yl)methyl)piperidine. While individual IC50 values for the target compound were not disclosed, the study used the 4‑substituted subset to design 15 new derivatives and nominated 6 potent candidates for further investigation, underscoring the privileged status of the 4‑substitution geometry [1].

Antiproliferative Lead Nomination
Class-level inference
4‑substituted subset: lead compound M64 identified vs 2‑/3‑substituted subsets: not advanced to lead nomination
4‑substitution geometry linked to lead advancement
Specific IC50 for target compound not reported
antiproliferative OVCAR‑8 HCT116 furan-pyrazole piperidine

4‑Pyrazolylpiperidine Geometry Critical for CCR5 Antagonist Potency

In a systematic SAR study of 4‑pyrazolylpiperidine CCR5 antagonists [1], placement of the pyrazole nitrogen at the meta position relative to the piperidine attachment was essential for potent anti‑HIV‑1 activity. The 4‑substituted piperidine framework of CAS 2097987‑17‑0 positions the pyrazole ring in a geometry consistent with this optimal meta‑nitrogen arrangement [2]. In contrast, 2‑ and 3‑substituted isomers disrupt the critical distance between the basic piperidine nitrogen and the pyrazole hydrogen‑bond acceptor, a feature that led to >10‑fold loss of antiviral potency in the CCR5 series [1].

CCR5 Antagonist Potency
Cross‑study comparable
4‑substituted: retains meta‑pyrazole geometry vs Non‑optimal connectivity: >10‑fold lower potency
4‑substitution preserves validated pharmacophoric geometry
Based on CCR5 antagonist series SAR
CCR5 antagonist anti-HIV-1 SAR pyrazolylpiperidine

Synthetic Accessibility and Scaffold Versatility

The 4‑position of piperidine is the most commonly exploited substitution site in medicinal chemistry due to its synthetic tractability and compatibility with amide coupling, reductive amination, and sulfonylation reactions. The target compound features a free piperidine NH, enabling direct diversification without deprotection steps—a practical advantage over N‑Boc‑protected analogs that require additional synthetic manipulation [1]. In contrast, the 2‑substituted isomer (CAS 2098046‑82‑1) presents steric hindrance near the nucleophilic nitrogen, reducing coupling efficiency in library production. This synthetic advantage translates to higher throughput and lower cost per derivative in lead‑optimization campaigns.

Synthetic Accessibility
Supporting evidence
Free secondary amine at 4‑position enables direct diversification without deprotection. 2‑substituted isomer shows steric hindrance reducing coupling efficiency.
Supports parallel synthesis and library production
Qualitative synthetic preference based on medicinal chemistry precedent
synthetic intermediate parallel synthesis piperidine diversification

Optimal Procurement and Application Scenarios


Akt‑Directed Anticancer SAR Campaigns

Investigators building QSAR‑guided Akt1 inhibitor libraries should specify CAS 2097987‑17‑0 as the core scaffold. The compound belongs to the furan-pyrazole piperidine subset for which robust QSAR models have been externally validated (Q²LOO = 0.684–0.796) [1]. Using this 4‑substituted isomer ensures that newly synthesized analogs remain within the model’s applicability domain, preserving the predictive power that identified M64 as the most potent in vivo antitumor candidate [1].

CCR5 Antagonist Discovery Leveraging Meta‑Nitrogen Geometry

Research groups pursuing CCR5‑mediated HIV‑1 entry inhibitors should select the 4‑substituted piperidine isomer to maintain the optimal pyrazole connectivity identified in the seminal SAR study by Shen et al., where deviations from this geometry resulted in >10‑fold loss of antiviral potency [2]. The compound can serve as a direct starting point for appending aromatic tails that improve oral bioavailability, a strategy that successfully converted benzyl‑ to phenyl‑substituted CCR5 antagonists while preserving activity [2].

Parallel Library Synthesis and Fragment‑Based Screening

Medicinal chemistry core facilities and CROs executing parallel amide coupling or reductive amination protocols should procure the 4‑substituted isomer for its sterically unencumbered secondary amine, which reacts efficiently under standard conditions without requiring deprotection [3]. This synthetic advantage is particularly valuable in fragment‑based drug discovery, where rapid exploration of chemical space around a validated heterocyclic core is paramount.

Factor Xa Inhibitor Lead Optimization

Although the target compound itself has not been explicitly profiled against Factor Xa, the pyrazolyl piperidine class has demonstrated potent FXa inhibition (IC50 = 13.4 nM for the lead compound 4a) with anticoagulation activity comparable to Heparin in PT and aPTT assays [4]. The 4‑substituted furan-pyrazole piperidine scaffold can be elaborated with chloro‑phenyl or other lipophilic substituents to recapitulate or exceed this activity, offering a differentiated entry point into the anticoagulant discovery space.

Application
Selection Property
Validation Focus
Akt1 Kinase SAR
QSAR model applicability domain
Model-predicted kinase inhibition
CCR5 Antagonist Research
Pharmacophoric geometry match
Antiviral target engagement
Parallel Library Synthesis
Synthetic tractability
Coupling efficiency under standard conditions
Factor Xa Inhibitor Discovery
Pyrazolyl piperidine class profile
Factor Xa inhibition assay
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